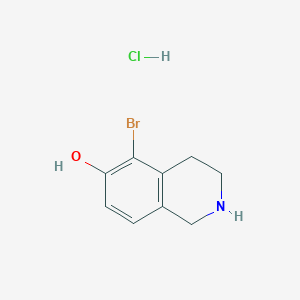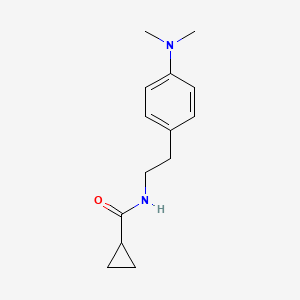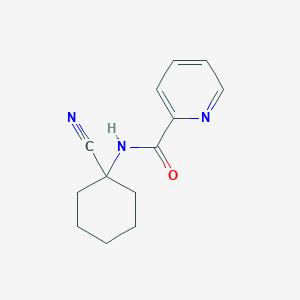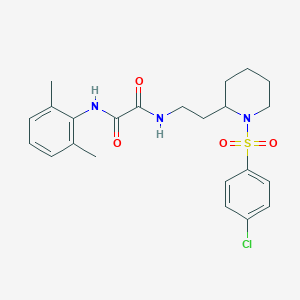![molecular formula C15H17NO4 B2660751 (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2287237-65-2](/img/structure/B2660751.png)
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as PHCCC, is a synthetic compound that belongs to the class of bicyclic compounds. It is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has shown potential in various scientific research applications due to its unique pharmacological properties.
Mécanisme D'action
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR4 has been shown to have neuroprotective effects and to regulate neurotransmitter release. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site.
Biochemical and physiological effects:
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal models, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been shown to increase dopamine release in the striatum and to reduce glutamate release in the hippocampus. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has also been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several advantages for use in laboratory experiments. It is a highly selective and potent modulator of mGluR4, which makes it a useful tool for studying the role of this receptor in various biological processes. However, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. One area of interest is the potential therapeutic applications of (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in neurological disorders such as Parkinson's disease and traumatic brain injury. Additionally, there is ongoing research into the role of mGluR4 in pain perception and addiction, which may lead to the development of novel treatments for these conditions. Finally, there is interest in developing more potent and selective modulators of mGluR4, which may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the reaction between 2-phenylglycine and 2-bromo-3,3,3-trifluoropropene in the presence of a palladium catalyst. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The desired diastereomer is then converted to (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid by a sequence of reactions involving protection and deprotection of functional groups.
Applications De Recherche Scientifique
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has also been investigated for its potential in the treatment of anxiety disorders and depression. Additionally, (1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been studied for its role in regulating pain perception and addiction.
Propriétés
IUPAC Name |
(1S,3S,4R)-2-phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-7-12(8-11)16(13)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)/t11-,12+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDEUGDUPDHMT-AGIUHOORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)




![[1-(2-fluoroethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2660677.png)
![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2660684.png)
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/no-structure.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
